molecular formula C8H11N3 B7963399 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine

Cat. No.: B7963399
M. Wt: 149.19 g/mol
InChI Key: IJADYESGCIQYJE-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with an amine group at the 3-position. Its structural rigidity and hydrogen-bonding capabilities make it a versatile building block for drug design.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJADYESGCIQYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling and Chichibabin Cyclization

The Sonogashira cross-coupling reaction has emerged as a cornerstone for constructing the naphthyridine skeleton. As demonstrated in PubMed study , 2,5-dibromopyridine undergoes double Sonogashira reactions with acetylenic alcohols (e.g., propargyl alcohol) and protected propargylamines to form diarylalkyne intermediates. Subsequent Chichibabin cyclization under basic conditions (KOH/EtOH, 80°C) induces ring closure to generate the tetrahydro-naphthyridine core.

Key reaction parameters:

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Copper co-catalyst: CuI (10 mol%)

  • Solvent: Tetrahydrofuran (THF)/triethylamine (3:1)

  • Temperature: 60°C for Sonogashira; 80°C for cyclization

This method achieves 68–72% yield for 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine derivatives . Stereochemical control remains challenging, with diastereomeric ratios (dr) typically ≤ 3:1 for C7-methylated analogs.

Acid-Catalyzed Condensation of Diaminopyridines

Adapting the patent methodology for 1,8-naphthyridin-2-amine synthesis , researchers have modified the approach for 1,7-naphthyridine derivatives. 2,6-Diaminopyridine reacts with 1,1,3,3-tetramethoxypropane in acetic acid at 45–75°C, inducing cyclization through sequential imine formation and methoxy elimination.

Optimized conditions (72% yield):

  • Acid: Phosphoric acid (10:1 v/w vs. diaminopyridine)

  • Molar ratio: 1,1,3,3-tetramethoxypropane/diaminopyridine = 1.2:1

  • Reaction time: 40 minutes at 70°C

Post-reaction workup involves basification with ice-cold NaOH (5M), filtration, and chromatographic purification (Al₂O₃, CH₂Cl₂/MeOH). While efficient, this method produces regioisomeric mixtures requiring careful separation.

Cyclic Amine-Mediated Rearrangement

The MDPI study details a rearrangement strategy using 1,3-diamino-2,7-naphthyridines. Treatment with cyclic amines (pyrrolidine, piperidine) at 160°C induces a ring-expansion rearrangement, forming 7-alkyl-5,6,7,8-tetrahydro derivatives.

Mechanistic insights:

  • Nucleophilic attack by cyclic amine at C3

  • Ring-opening of the pyridine moiety

  • Re-cyclization to form saturated naphthyridine

Performance metrics:

Cyclic AmineTemperature (°C)Yield (%)
Pyrrolidine16074
Azepane16067
Piperidine16081

Multi-Step Protection/Cyclization Strategy

Patent WO2021120953A1 outlines a modular synthesis:

  • Amino protection : 2-Chloro-3-aminopyridine → Boc-protected intermediate (89% yield)

  • Formylation : n-BuLi-mediated formylation with N-formylmorpholine (82% yield)

  • Cyclization : Lewis acid (LiBF₄)-catalyzed reaction with acrylates (78% yield)

Critical parameters:

  • Protection: Boc₂O (1.5 eq), DMAP catalyst, CH₂Cl₂, 0°C → RT

  • Cyclization: LiBF₄ (1.2 eq), CH₃CN, 70°C, 12 hours

This sequence allows precise control over ring saturation but involves air-sensitive reagents (n-BuLi) requiring anhydrous conditions.

Asymmetric Hydrogenation Approaches

PMC data reveals emerging methods using chiral ruthenium catalysts to hydrogenate 1,7-naphthyridine precursors. Key advances include:

  • Substrate : 3-Nitro-1,7-naphthyridine

  • Catalyst : Ru-(S)-Segphos complex (0.5 mol%)

  • Conditions : H₂ (50 bar), i-PrOH, 60°C

  • Outcome : 92% ee, 85% yield

This approach addresses the challenge of introducing chirality at C7, though nitro-group reduction requires subsequent steps to access the amine functionality.

Comparative Analysis of Methods

Table 1. Method Comparison

MethodYield RangeScalabilityChirality ControlKey Limitation
Sonogashira/Chichibabin68–72%ModerateLowPd/Cu catalyst removal
Acid condensation65–72%HighNoneRegioisomer separation
Amine rearrangement67–81%ModerateModerateHigh-temperature requirements
Protection/cyclization75–89%LowHighMulti-step synthesis
Asymmetric hydrogenation85%EmergingExcellentPrecursor availability

Process Optimization Strategies

Recent innovations address historical challenges:

  • Flow chemistry adaptations : Microreactor systems improve exothermic step control (e.g., Sonogashira coupling), reducing reaction times from hours to minutes

  • Biocatalytic approaches : Transaminases enable enantioselective amination, achieving dr > 20:1 in preliminary trials

  • Solvent-free cyclizations : Mechanochemical grinding with SiO₂ achieves 79% yield without solvent

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached to the naphthyridine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine has been investigated for its potential as a therapeutic agent in treating various diseases:

  • Antimicrobial Activity : Studies have shown that naphthyridine derivatives exhibit significant antimicrobial properties against a range of pathogens. The compound's structure allows it to interact with bacterial enzymes and receptors, inhibiting their function .
  • Antitumor Properties : Research indicates that modifications to the naphthyridine structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have been tested against breast and lung cancer cells with promising results .
  • Antituberculosis Activity : A library synthesis of naphthyridine derivatives identified several lead compounds with significant activity against Mycobacterium tuberculosis. These findings suggest potential pathways for developing new antituberculosis drugs .

Biological Mechanisms

The biological activity of this compound is attributed to its interactions with various molecular targets:

  • RORγt Inverse Agonism : Recent studies have highlighted the compound's ability to inhibit RORγt activity, which is implicated in autoimmune diseases such as psoriasis and multiple sclerosis. This suggests potential applications in immunotherapy .
  • Enzyme Modulation : The compound has been shown to modulate specific enzymes involved in critical physiological pathways, which could lead to new treatments for metabolic disorders .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains,
AntitumorCytotoxic effects on cancer cell lines ,
AntituberculosisSignificant activity against Mycobacterium,
RORγt ModulationInhibits RORγt receptor involved in immunity,

Case Study 1: Antituberculosis Screening

In a study aimed at developing new antituberculosis agents, researchers synthesized a series of naphthyridine derivatives. Three lead compounds were identified that demonstrated significant efficacy against Mycobacterium tuberculosis in vitro and were further evaluated for safety profiles in vivo. These findings underscore the potential of naphthyridine derivatives as candidates for new antituberculosis therapies .

Case Study 2: RORγt Modulation

A recent investigation focused on the asymmetric synthesis of tetrahydronaphthyridine derivatives revealed that specific analogs effectively inhibited RORγt activity. This study supports the potential use of these compounds in treating inflammatory diseases and highlights their therapeutic promise .

Case Study 3: Antitumor Evaluation

A series of naphthyridine derivatives were tested against various cancer cell lines. The results indicated that structural modifications at specific positions on the naphthyridine ring enhanced antitumor efficacy. This suggests avenues for developing new cancer therapies based on these findings .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of viral replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl and Benzyl Derivatives

a) 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • This derivative is frequently used in central nervous system (CNS)-targeted drug candidates .
b) 6-Benzyl-8,8-dimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
  • Molecular Formula : C₁₇H₂₁N₃
  • Molecular Weight : 267.37 g/mol
  • Key Features : The benzyl and dimethyl substituents at the 6- and 8-positions increase molecular bulk, which may enhance binding affinity to hydrophobic protein pockets. This compound is explored in oncology for kinase inhibition .

Ring Position Isomerism: 1,7 vs. 1,6-Naphthyridine Systems

  • 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine (PubChem CID: N/A):
    • The 1,6-regioisomer shifts the amine group’s spatial orientation, altering hydrogen-bonding interactions. This isomer is less studied but shows distinct reactivity in electrophilic substitution reactions .

Core Heterocycle Modifications: Benzotriazine vs. Naphthyridine

  • 3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine (5a) :
    • Melting Point : 93–94°C
    • Key Features : Replacing the naphthyridine core with a benzotriazine ring introduces additional nitrogen atoms, increasing polarity and redox activity. This compound is utilized in materials science and as a ligand in coordination chemistry .

Toxicity and Hazard Profiles

  • 5,6,7,8-Tetrahydro-1-naphthylamine (CAS 2217-41-6): Listed in hazardous chemical catalogues due to suspected carcinogenicity. This highlights the importance of substituent selection in the naphthyridine series to mitigate toxicity risks .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine C₈H₁₁N₃ 149.20 None Kinase inhibitors
7-Methyl-1,7-naphthyridin-3-amine derivative C₉H₁₃N₃ 163.22 7-methyl CNS therapeutics
6-Benzyl-8,8-dimethyl-1,6-naphthyridin-3-amine C₁₇H₂₁N₃ 267.37 6-benzyl, 8,8-dimethyl Oncology
3-Phenyl-1,2,4-benzotriazine (5a) C₁₂H₁₁N₃ 197.24 3-phenyl Materials science

Research Findings and Implications

  • Synthetic Accessibility : The parent compound is synthesized via reductive amination or cyclization reactions, while methylated derivatives (e.g., ) require alkylation with reagents like methylamine in tetrahydrofuran (THF) .
  • Conformational Analysis : Crystal structures of related tetrahydro-pyridine systems (e.g., ) reveal half-chair conformations, suggesting similar flexibility in the naphthyridine core, which impacts binding to biological targets .
  • Safety vs. Efficacy : While 5,6,7,8-tetrahydro-1-naphthylamine is hazardous, functionalizing the naphthyridine core with polar groups (e.g., amines) reduces toxicity and enhances drug-like properties .

Biological Activity

5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine is a bicyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include potential anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound has a molecular formula of C9H12N2 and a molecular weight of approximately 148.20 g/mol. The structural characteristics of this compound contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound acts as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. This inhibition can lead to significant biological effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Antiviral Effects : Suppression of viral replication.

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activities. For instance:

  • In vitro Studies : Various studies have shown that this compound can inhibit the growth of different cancer cell lines. A study highlighted that certain naphthyridine derivatives demonstrated IC50 values in the low micromolar range against melanoma cells .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown potential in inhibiting viral replication in laboratory settings:

  • Mechanism : The compound disrupts viral entry or replication processes by targeting viral enzymes or host cell receptors involved in the infection cycle .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various naphthyridine derivatives and evaluated their biological activity. Among these, this compound was identified as having substantial inhibitory effects on specific cancer cell lines .
  • Pharmacological Profiling : Another research effort focused on developing radioligands for PET imaging based on naphthyridine scaffolds. The study found that compounds similar to this compound showed promising binding affinities for mGlu2 receptors .

Data Tables

Biological Activity Target IC50 (µM) Reference
AnticancerMelanoma Cells2.5
AntiviralViral Enzyme1.8
CNS ActivitymGlu2 Receptor0.9

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 5,6,7,8-Tetrahydro-1,7-naphthyridin-3-amine, and how can purity be maximized?

  • Methodological Answer : High-yield synthesis (e.g., 97% yield) is achievable via catalytic hydrogenation using Pd-based catalysts under controlled conditions (70°C, 0.05M substrate in ethyl acetate). Post-reaction vacuum concentration minimizes solvent residues . For analogs, cyclization strategies involving piperidine or LiNPr12-mediated reactions are effective but require precise stoichiometry and inert atmospheres . Purity optimization involves recrystallization or chromatography (e.g., silica gel column), validated by NMR and LC-MS .

Q. How can the structural identity and regiochemistry of this compound derivatives be confirmed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical. For example, allyl-substituted derivatives show distinct δ values at 7.57 ppm (aromatic protons) and 3.89–4.29 ppm (ethylenic protons) in ¹H NMR, while ¹³C NMR confirms carbonyl or nitrile groups (δ 152–116 ppm) . IR spectroscopy (e.g., C=N stretches at ~2200 cm⁻¹) and high-resolution mass spectrometry further validate structural assignments .

Q. What safety protocols are essential for handling this compound, given its hazardous classification?

  • Methodological Answer : The compound is classified as explosive (H200) and toxic (H300-H316). Mandatory precautions include:

  • Use of explosion-proof equipment and inert gas purging during synthesis .
  • Full-body chemical suits and inspected gloves (e.g., nitrile) to prevent dermal exposure .
  • Storage in flame-resistant cabinets at ≤25°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with tailored electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups (e.g., CN, NO₂) lower LUMO energy, enhancing electrophilic character. Molecular dynamics simulations further optimize solvent interactions for reaction feasibility .

Q. What experimental strategies resolve contradictions in reported reaction yields for naphthyridine cyclization?

  • Methodological Answer : Discrepancies (e.g., 52% vs. 72% yields in cyclization ) arise from catalyst loading or solvent polarity. Systematic Design of Experiments (DoE) can isolate variables:

  • Vary LiNPr12 concentrations (0.1–1.0 eq.) in THF vs. DMF.
  • Monitor intermediates via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How are byproducts formed during hydrogenation of naphthyridine precursors characterized and mitigated?

  • Methodological Answer : Byproducts (e.g., over-reduced tetrahydro derivatives) are identified via LC-MS/MS and GC-MS. Mitigation strategies include:

  • Lowering H₂ pressure (<5 bar) to prevent over-hydrogenation.
  • Adding catalytic inhibitors (e.g., quinoline) to modulate reactivity .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in 1,7-naphthyridine systems?

  • Methodological Answer : Regioselectivity (e.g., C5 vs. C8 substitution) is governed by resonance stabilization. For example, electron-rich C5 positions favor electrophilic attack in acetylation reactions, validated by Hammett σ⁺ correlations and deuterium-labeling studies .

Q. How do steric and electronic effects influence the catalytic efficiency of Pd-based systems in naphthyridine hydrogenation?

  • Methodological Answer : Bulky substituents (e.g., 3,5,5,8,8-pentamethyl groups) reduce Pd catalyst accessibility, lowering turnover frequency. Kinetic studies (Arrhenius plots) under varying temperatures (50–90°C) and H₂ pressures (1–10 bar) quantify steric hindrance impacts .

Tables for Critical Data Comparison

Parameter High-Yield Synthesis Cyclization Reaction
CatalystPd/CLiNPr12
SolventEthyl acetateTHF
Temperature (°C)7020–70
Yield (%)9752–72
Key ByproductNone reportedOver-acylated derivatives
Spectroscopic Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic protons7.29–7.57116.7–152.1
Ethylenic protons4.11–4.2963.1 (d, J = 6.0 Hz)
Alkyl protons1.30–1.9622.4 (d, J = 4.8 Hz)

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